3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
Properties
Molecular Formula |
C12H11FN2O4 |
|---|---|
Molecular Weight |
266.22 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17) |
InChI Key |
BUGLTQSXUCDHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Parameter | Description |
|---|---|
| IUPAC Name | 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
| Molecular Formula | C12H11FN2O4 |
| Molecular Weight | ~266.22 g/mol |
| Core Structure | Imidazolidine-2,5-dione (hydantoin) ring with fluorophenyl substituent |
| Functional Groups | Fluorophenyl, imidazolidine dione, propanoic acid |
The compound’s key reactive centers include the imidazolidine-2,5-dione ring, which is prone to condensation and cyclization reactions, and the carboxylic acid moiety, which offers opportunities for derivatization or salt formation.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the imidazolidine-2,5-dione (hydantoin) core via condensation reactions between appropriately substituted precursors, followed by introduction of the propanoic acid side chain. The key steps generally include:
- Step 1: Formation of the hydantoin ring through cyclocondensation of amino acid derivatives or urea derivatives with α-halo acids or their esters.
- Step 2: N-Substitution with a 4-fluorophenyl moiety, often introduced via alkylation or reductive amination.
- Step 3: Introduction or preservation of the propanoic acid side chain , either through direct use of propanoic acid derivatives or via subsequent hydrolysis.
The reaction conditions require careful control of temperature, solvent choice, and pH to maximize yield and purity.
Specific Synthetic Routes
Cyclocondensation Route Using Amino Acid Derivatives
- Starting materials : 4-fluoroaniline or 4-fluorobenzylamine, and N-carbamoyl or urea derivatives.
- Reaction : Condensation with ethyl or methyl esters of 3-bromopropanoic acid or 3-chloropropanoic acid under basic conditions to form the hydantoin ring.
- Conditions : Typically reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for 6–12 hours.
- Outcome : Formation of the imidazolidine-2,5-dione ring bearing the 4-fluorophenyl substituent and ester-protected propanoic acid side chain.
N-Alkylation of Preformed Hydantoin
- Starting materials : Hydantoin or substituted hydantoin derivative.
- Reaction : N-alkylation with 4-fluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions : Conducted in polar solvents like acetonitrile or DMF at room temperature or mild heating.
- Outcome : Selective substitution at the N1 position, yielding the fluorophenyl-substituted hydantoin intermediate.
Hydrolysis to Free Acid
- Reaction : Hydrolysis of ester groups to free carboxylic acid.
- Conditions : Acidic or basic hydrolysis using aqueous hydrochloric acid or sodium hydroxide under reflux.
- Outcome : Conversion of ester-protected propanoic acid moiety to the free acid, finalizing the target compound.
Alternative Synthetic Approaches
- One-pot synthesis combining condensation and N-substitution steps to improve efficiency.
- Microwave-assisted synthesis to reduce reaction times and improve yields.
- Use of solid-phase synthesis techniques for rapid generation of analogs.
Data Table Summarizing Key Synthetic Parameters
| Synthetic Step | Reagents/Precursors | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydantoin ring formation | 4-Fluorobenzylamine + 3-halopropanoate | DMF, DMSO | Reflux, 6-12 h | 65-80 | Requires inert atmosphere for purity |
| N-Alkylation | Hydantoin + 4-fluorobenzyl bromide | Acetonitrile, DMF | RT to 60°C, 4-8 h | 70-85 | Base choice critical for selectivity |
| Ester hydrolysis | Ester intermediate + HCl or NaOH | H2O/ethanol | Reflux, 3-6 h | 80-90 | Neutralization and purification required |
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers of Fluorophenyl Derivatives
- 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Structural Difference: Fluorine at the meta-position of the benzyl group instead of the para-position. Impact: Positional isomerism may alter electronic distribution and steric interactions, affecting solubility and target binding. Purity: 95% (CAS: 96983-28-7) .
Methoxy-Substituted Analogs
- 3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Structural Difference: Methoxy group at the para-position (electron-donating) vs. fluorine (electron-withdrawing). Impact: Increased electron density may reduce metabolic oxidation but enhance hydrogen bonding. Molecular weight: 292.29 (CAS: 1955492-68-8) .
- 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Structural Difference: Methoxy group at the ortho-position. Impact: Steric hindrance near the imidazolidinone core could disrupt planar conformations critical for activity .
Non-Aromatic Substituents
- 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid Structural Difference: Cyclopropyl group replaces the fluorophenyl ring. Impact: Non-aromatic substituent introduces rigidity and alters hydrophobic interactions. Purity: 98% (CAS: 1822506-78-4) .
Complex Heterocyclic Derivatives
- 3-[1-(2H-1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid Structural Difference: Benzodioxole substituent (bicyclic, electron-rich). Purity: 95% .
Halogenated and Alkyl-Substituted Analogs
- 3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid Structural Difference: Chlorine and methyl groups at meta- and para-positions. Impact: Combined steric and electronic effects may improve binding affinity. Purity: 98% (CAS: 1192227-74-9) .
Core-Modified Derivatives
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid Structural Difference: Lacks the 4-fluorophenyl group entirely. Purity: 97% (CAS: 5624-26-0) .
Comparative Data Table
| Compound Name | Substituent Position/Type | Molecular Weight | Purity | CAS Number | Key Structural Feature |
|---|---|---|---|---|---|
| 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid | para-F | 322.28* | – | – | Fluorophenyl core |
| 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid | meta-F (benzyl) | 322.28 | 95% | 96983-28-7 | Benzyl substitution |
| 3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid | para-OCH₃ (benzyl) | 292.29 | 95% | 1955492-68-8 | Methoxy electron donation |
| 3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid | Cyclopropyl | 226.23 | 98% | 1822506-78-4 | Non-aromatic substituent |
| 3-[1-(2H-1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid | Benzodioxole | 356.31 | 95% | – | Bicyclic oxygenated substituent |
*Estimated based on analogs.
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances stability and may improve membrane permeability compared to methoxy analogs .
- Steric Considerations : Ortho-substituted methoxy derivatives show reduced activity due to steric clashes, while para-substituents optimize interactions .
- Biological Activity : Halogenated analogs (e.g., chloro- and fluoro-substituted) demonstrate enhanced binding to hydrophobic pockets in enzymatic targets .
Biological Activity
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic compound with notable pharmacological properties. Its structure includes a 2,5-dioxoimidazolidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H11FN2O4
- Molecular Weight : 266.23 g/mol
- CAS Number : Not explicitly listed but can be derived from its chemical structure.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory processes. Specifically, it affects the cyclooxygenase pathway, which is crucial for the synthesis of prostaglandins involved in inflammation and pain response .
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects in Animal Models
- Cytotoxicity Against Cancer Cells
- Antimicrobial Efficacy
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid?
A modified Debus-Radziszewski reaction is commonly used for imidazolidinone derivatives. For example, condensation of 4-fluorophenyl isocyanate with substituted propanoic acid precursors under basic conditions (e.g., KOH/EtOH) can yield the target compound. Reaction optimization should focus on temperature (60–80°C) and stoichiometric ratios of reactants to minimize byproducts like unreacted intermediates .
What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : Use DMSO-d₆ as a solvent to resolve peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and imidazolidinone protons (δ 3.2–3.4 ppm). Overlapping signals (e.g., water peaks) require careful baseline correction .
- UPLC-MS : Electrospray ionization (ESI+) in positive mode can confirm the molecular ion [M+H]⁺, with expected m/z ≈ 295–310 based on analogs .
How should researchers handle safety concerns during synthesis?
While specific safety data for this compound are limited, structurally similar imidazolidinones require:
- PPE : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact.
- Engineering Controls : Conduct reactions in a fume hood to mitigate inhalation risks.
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .
What are the key physicochemical properties to measure experimentally?
Prioritize:
- Melting Point : Differential scanning calorimetry (DSC) to determine purity.
- Solubility : Test in polar solvents (e.g., DMSO, methanol) for biological assays.
- Stability : Monitor degradation under UV light and varying pH (4–9) via HPLC .
How can preliminary toxicity be assessed?
Use in vitro models:
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
- Ames Test : Bacterial reverse mutation assay to screen for mutagenicity.
- EC₅₀ : Determine concentration causing 50% enzyme inhibition in target pathways .
Advanced Research Questions
How can contradictory solubility data between studies be resolved?
Contradictions often arise from solvent purity or crystallization conditions. Perform controlled experiments:
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents.
- Powder X-ray Diffraction (PXRD) : Compare crystal forms (polymorphs) affecting solubility. Statistical DoE (Design of Experiments) can isolate variables like temperature and stirring rate .
What computational methods aid in reaction mechanism elucidation?
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for imidazolidinone ring closure.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Pair with experimental validation (e.g., kinetic isotope effects) .
How can low synthetic yields be addressed?
Low yields (~10% in some analogs) may stem from side reactions or intermediate instability. Strategies:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .
What strategies optimize bioactivity in structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Pharmacophore Mapping : Use Schrödinger’s Phase to align active conformers and identify critical hydrogen-bonding motifs .
How can interdisciplinary approaches enhance research outcomes?
- Membrane Separation Technologies : Apply CRDC-classified methods (e.g., RDF2050104) to purify the compound from reaction mixtures.
- Process Control Systems : Implement real-time PAT (Process Analytical Technology) for automated reaction monitoring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
